2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide 2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 866151-87-3
VCID: VC6275992
InChI: InChI=1S/C14H11F3N2O4S/c15-14(16,17)11-7-5-10(6-8-11)9-18-24(22,23)13-4-2-1-3-12(13)19(20)21/h1-8,18H,9H2
SMILES: C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C14H11F3N2O4S
Molecular Weight: 360.31

2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide

CAS No.: 866151-87-3

Cat. No.: VC6275992

Molecular Formula: C14H11F3N2O4S

Molecular Weight: 360.31

* For research use only. Not for human or veterinary use.

2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide - 866151-87-3

Specification

CAS No. 866151-87-3
Molecular Formula C14H11F3N2O4S
Molecular Weight 360.31
IUPAC Name 2-nitro-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide
Standard InChI InChI=1S/C14H11F3N2O4S/c15-14(16,17)11-7-5-10(6-8-11)9-18-24(22,23)13-4-2-1-3-12(13)19(20)21/h1-8,18H,9H2
Standard InChI Key GKNKBRIXHHYNTN-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzenesulfonamide core substituted with a nitro group at the 2-position and an N-[4-(trifluoromethyl)benzyl] moiety. The trifluoromethyl group introduces electronegativity and steric bulk, influencing reactivity and intermolecular interactions. Key structural identifiers include:

  • SMILES: C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=C(C=C2)C(F)(F)F

  • InChIKey: GKNKBRIXHHYNTN-UHFFFAOYSA-N

  • IUPAC Name: 2-nitro-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide.

Physical Properties

Data from experimental and computational studies reveal the following properties:

PropertyValueSource
Molecular Weight360.31 g/mol
Melting PointNot reported
SolubilityNot available
Density1.412–1.47 g/cm³ (predicted)
Boiling Point542°C (predicted)

The absence of experimental solubility data suggests challenges in aqueous formulation, a common issue among sulfonamides due to hydrophobic aromatic groups .

Synthesis and Preparation

Synthetic Routes

While detailed protocols for 2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide are scarce, analogous sulfonamide syntheses provide insight. A plausible route involves:

  • Sulfonylation: Reacting 2-nitrobenzenesulfonyl chloride with 4-(trifluoromethyl)benzylamine in the presence of a base like triethylamine.

  • Purification: Isolation via recrystallization or column chromatography.

A related synthesis for 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide demonstrates the use of tetrahydrofuran (THF) as a solvent and triethylamine as a base, yielding 97% product . Adapting these conditions could optimize the target compound’s synthesis.

Reaction Optimization

Key parameters influencing yield and purity include:

  • Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution.

  • Temperature: Room-temperature reactions minimize side products .

  • Stoichiometry: A 1:1 molar ratio of sulfonyl chloride to amine prevents over-alkylation.

Biological Activity and Applications

Pharmaceutical Relevance

The trifluoromethyl group improves metabolic stability and membrane permeability, making the compound a candidate for drug development . Potential applications include:

  • Oncology: As a kinase or protease inhibitor.

  • Antimicrobials: Targeting bacterial sulfonamide-resistant strains.

PrecautionRecommendationSource
Personal ProtectionGloves, lab coat, eye protection
VentilationUse in a fume hood
Storage2–8°C, protected from light

Environmental Impact

The nitro and trifluoromethyl groups may pose environmental risks due to persistence and bioaccumulation potential. Proper disposal via incineration or hazardous waste facilities is advised .

Analytical Characterization

Spectroscopic Methods

  • Mass Spectrometry (MS): Predicted adducts include [M+H]⁺ at m/z 270.99950 and [M+Na]⁺ at m/z 292.98144 .

  • Nuclear Magnetic Resonance (NMR): Expected signals include aromatic protons (δ 7.5–8.5 ppm) and CF₃ groups (δ 110–120 ppm in 19F^{19}\text{F} NMR).

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, leveraging the nitro group’s strong absorbance.

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